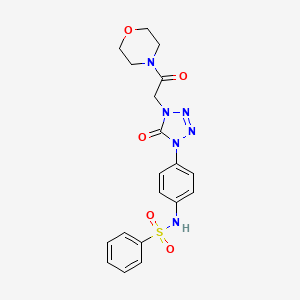
N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from basic morpholine or related heterocyclic compounds. Methods to synthesize morpholines and their derivatives emphasize the versatility of these compounds in medicinal and organic chemistry (Palchikov, 2013). The synthesis process can include reactions such as condensation, cyclization, and functional group transformations to achieve the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of such a compound is intricate, featuring multiple functional groups, including a morpholino ring, tetrazole, and sulfonamide. These functionalities suggest potential for diverse chemical behavior and interactions. The presence of the morpholino group contributes to the molecule's solubility and could influence its binding properties to biological targets (Asif & Imran, 2019).
Chemical Reactions and Properties
Compounds containing morpholine and related heterocycles exhibit a broad spectrum of chemical reactivity, making them suitable for various organic transformations. These reactions can include nucleophilic substitutions, electrophilic additions, and ring-opening reactions, influenced by the compound's functional groups (Asif & Imran, 2019).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A study on novel sulfonamides incorporating 1,3,5-triazine structural motifs highlighted their evaluation as inhibitors of acetylcholinesterase, butyrylcholinesterase, and tyrosinase, showing moderate antioxidant activity and potential for treating diseases like Alzheimer's, Parkinson's, and pigmentation disorders. These compounds demonstrated significant inhibitory potency, suggesting their utility in developing treatments for neurodegenerative and skin conditions (Lolak et al., 2020).
Anti-Inflammatory and Analgesic Effects
Research into celecoxib derivatives, specifically sulfonamides, revealed their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One compound in particular, "N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide," showed promising anti-inflammatory and analgesic properties without causing significant tissue damage, suggesting its potential as a therapeutic agent (Küçükgüzel et al., 2013).
Photosensitizing Properties for Cancer Treatment
A study on zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing Schiff base reported high singlet oxygen quantum yield. These properties are critical for Type II photosensitizers in photodynamic therapy, indicating the potential of these compounds in treating cancer (Pişkin et al., 2020).
Antimicrobial and Anti-HIV Activity
The synthesis and evaluation of new sulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moieties have shown antimicrobial and anti-HIV activity. These findings open up possibilities for developing novel therapeutic agents targeting infectious diseases (Iqbal et al., 2006).
Inhibition of Carbonic Anhydrase
Research on the inhibition of carbonic anhydrase I and II by 1,3,5-trisubstituted-pyrazolines has been conducted, showing that these compounds have significant inhibitory effects. This suggests their potential use in treating conditions where the inhibition of carbonic anhydrase is beneficial (Gul et al., 2016).
Eigenschaften
IUPAC Name |
N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O5S/c26-18(23-10-12-30-13-11-23)14-24-19(27)25(22-21-24)16-8-6-15(7-9-16)20-31(28,29)17-4-2-1-3-5-17/h1-9,20H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFXTUWYAVKJMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

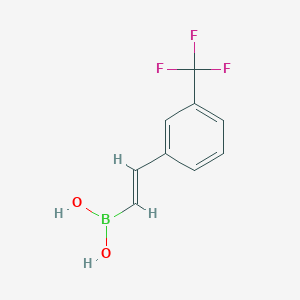
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2489712.png)
![1-[1,1'-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone](/img/structure/B2489713.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2489714.png)
![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2489717.png)
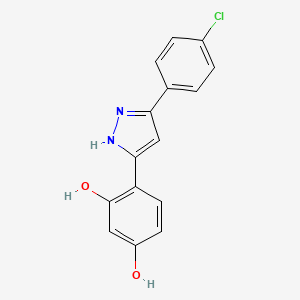
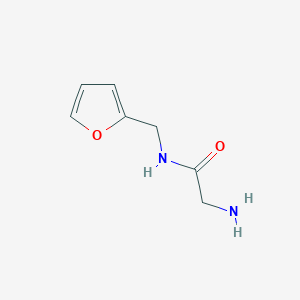
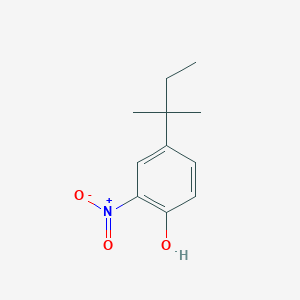
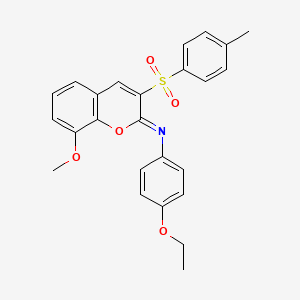
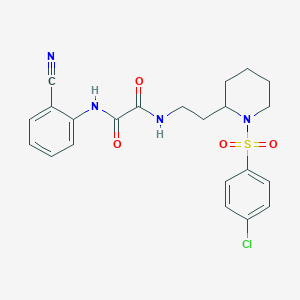
![6-(pyridin-4-yl)-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489728.png)
![4-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2489729.png)

![1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B2489732.png)